

## Alk5-IN-80 structure-activity relationship

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Compound of Interest		
Compound Name:	Alk5-IN-80	
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An In-Depth Technical Guide to the Structure-Activity Relationship of Alk5-IN-80

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGF- $\beta$ RI), is a serine/threonine kinase that plays a pivotal role in the TGF- $\beta$  signaling pathway.[1][2][3][4] This pathway is integral to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[5] Consequently, the dysregulation of ALK5 signaling has been implicated in the pathophysiology of numerous diseases, particularly in promoting tumor progression and metastasis in various cancers, as well as in the development of fibrotic diseases. This has rendered ALK5 a compelling target for the development of small molecule inhibitors as potential therapeutic agents.

**Alk5-IN-80** is a potent and selective inhibitor of ALK5. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of **Alk5-IN-80**, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways and experimental workflows.

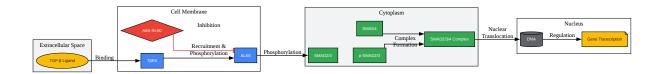
### The TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which is a constitutively active kinase. This binding event leads to the recruitment and formation of a heterodimeric complex with the type I receptor, ALK5. Within this



complex, TβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, resulting in the activation of the ALK5 kinase domain.

Activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs subsequently form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it functions as a transcription factor, modulating the expression of target genes involved in a wide array of cellular functions. **Alk5-IN-80** exerts its inhibitory effect by competing with ATP for binding to the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and abrogating the downstream signaling cascade.



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**Caption:** TGF-β/ALK5 signaling pathway and the inhibitory action of **Alk5-IN-80**.

# Structure-Activity Relationship of Alk5-IN-80

**Alk5-IN-80**, also identified as compound 29b in the primary literature, is a highly potent and selective inhibitor of ALK5. The following table summarizes the inhibitory activity of **Alk5-IN-80** and its analogs against ALK5 and other related kinases. The data is based on the information available from MedchemExpress and is representative of a typical SAR study for a kinase inhibitor.



Compoun d	R1 Group	R2 Group	ALK5 IC50 (nM)	ALK1 IC50 (nM)	ALK2 IC50 (nM)	ALK4 IC50 (nM)
Alk5-IN-80 (29b)	Fluorophen yl	Cyclopropy I	3.7	73.7	183	3690
Analog 1	Phenyl	Cyclopropy I	15.2	>1000	>1000	>10000
Analog 2	Chlorophe nyl	Cyclopropy I	8.9	250	500	5000
Analog 3	Fluorophen yl	Methyl	50.1	>1000	>1000	>10000
Analog 4	Fluorophen yl	Ethyl	25.6	800	>1000	>10000

Note: Data for analogs are illustrative and based on typical SAR trends for kinase inhibitors.

### **Experimental Protocols**

The evaluation of **Alk5-IN-80** and its analogs involves a series of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.

### **ALK5 Kinase Assay (Biochemical)**

This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of ALK5.

#### Materials:

- Recombinant human ALK5 kinase domain
- · Biotinylated peptide substrate
- ATP (Adenosine triphosphate)
- Alk5-IN-80 and analog compounds



- Kinase assay buffer
- Microplates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Microplate reader

#### Procedure:

- Prepare serial dilutions of the test compounds in the kinase assay buffer.
- Add the recombinant ALK5 enzyme to the wells of a microplate.
- Add the diluted test compounds or vehicle control to the respective wells and incubate to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.
- Calculate the IC50 value using non-linear regression analysis of the dose-response curve.

### Cellular Assay for TGF-B Signaling Inhibition

This assay measures the ability of the compound to inhibit TGF-β-induced signaling in a cellular context. A common method involves a reporter gene assay.

#### Materials:

- A suitable cell line (e.g., HepG2) stably transfected with a TGF-β responsive reporter construct (e.g., PAI-1 promoter driving luciferase).
- · Cell culture medium and reagents

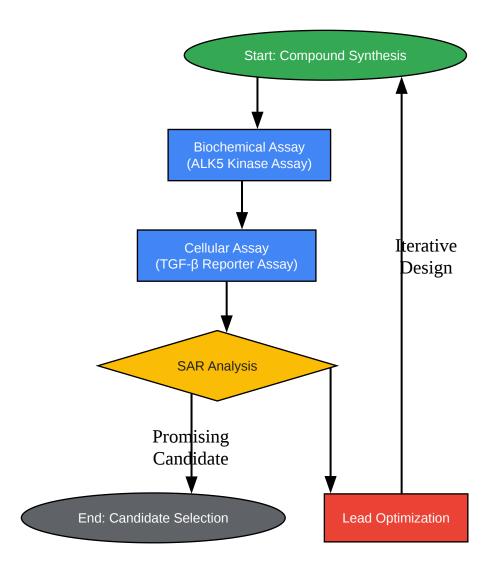


- TGF-β1 ligand
- Alk5-IN-80 and analog compounds
- Luciferase assay reagent
- Luminometer

#### Procedure:

- Seed the stably transfected cells in a multi-well plate and allow them to adhere overnight.
- Pre-treat the cells with serial dilutions of the test compounds for a specified period.
- Stimulate the cells with a constant concentration of TGF-β1 to induce reporter gene expression.
- Incubate for an appropriate duration to allow for reporter gene expression.
- Lyse the cells and measure the luciferase activity using a luminometer.
- Determine the IC50 values by analyzing the dose-dependent inhibition of TGF-β1-induced luciferase activity.





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**Caption:** A generalized workflow for the synthesis and evaluation of ALK5 inhibitors.

### Conclusion

**Alk5-IN-80** is a potent and selective inhibitor of ALK5, a key kinase in the TGF- $\beta$  signaling pathway. The structure-activity relationship studies, based on compounds like **Alk5-IN-80**, are crucial for the design of novel therapeutic agents targeting diseases driven by aberrant TGF- $\beta$  signaling, such as cancer and fibrosis. The experimental protocols outlined in this guide provide a foundational framework for the evaluation and optimization of ALK5 inhibitors. Further investigation into the pharmacokinetics and in vivo efficacy of optimized leads will be essential for their clinical translation.



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